molecular formula C13H18O3 B13666301 Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate

Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate

Cat. No.: B13666301
M. Wt: 222.28 g/mol
InChI Key: XWRUICJISHEBGC-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-hydroxypropanoate moiety, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethylphenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(3,4-dimethylphenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:

  • Ethyl 3-(4-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring, which can influence their chemical reactivity and applications

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O3/c1-4-16-13(15)8-12(14)11-6-5-9(2)10(3)7-11/h5-7,12,14H,4,8H2,1-3H3

InChI Key

XWRUICJISHEBGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)C)O

Origin of Product

United States

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